molecular formula C17H16F3N3O4S B3651255 1-[(4-nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine

1-[(4-nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B3651255
M. Wt: 415.4 g/mol
InChI Key: UKVGOXDHDPQYJE-UHFFFAOYSA-N
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Description

1-[(4-nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is an organic compound with a complex structure that includes a piperazine ring substituted with a nitrophenylsulfonyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Trifluoromethylphenyl Group: This step involves the reaction of the piperazine derivative with a trifluoromethylbenzene derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[(4-nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-[(4-nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine: Lacks the trifluoromethyl group, which may affect its biological activity and physicochemical properties.

    1-[(4-nitrophenyl)sulfonyl]-4-[4-(trifluoromethyl)phenyl]piperazine: The position of the trifluoromethyl group is different, which can influence the compound’s reactivity and interactions with biological targets.

Uniqueness

1-[(4-nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the specific positioning of the trifluoromethyl group, which can significantly impact its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O4S/c18-17(19,20)13-2-1-3-15(12-13)21-8-10-22(11-9-21)28(26,27)16-6-4-14(5-7-16)23(24)25/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVGOXDHDPQYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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